4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-23-20(14-28-15)16-4-6-19(7-5-16)29(25,26)24-21(17-8-11-27-12-9-17)18-3-2-10-22-13-18/h2-7,10,13-14,17,21,24H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMEOIRJHNHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxan-4-yl and pyridin-3-yl groups: These groups can be introduced through nucleophilic substitution reactions.
Sulfonamide formation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and pyridine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide groups.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The oxazole and pyridine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differentiators and Implications
Oxazole Regioisomerism : The target’s 1,3-oxazole (vs. 1,2-oxazole in ) may enhance metabolic stability due to reduced ring strain .
Tetrahydropyran vs. Piperidine : The oxygen atom in tetrahydropyran (target) could improve aqueous solubility compared to nitrogen-containing piperidine () .
Pyridin-3-yl Group : Shared with and compounds, this moiety may facilitate π-π stacking interactions in biological targets .
Biological Activity
4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a molecular formula of C20H19N5O3S and a molecular weight of approximately 409.46 g/mol. This compound features a sulfonamide group attached to a benzene ring, along with an oxazole ring and pyridine derivative, suggesting potential biological activity due to its unique structural characteristics.
Structural Characteristics
The compound's structure consists of:
- Benzene ring : Central to its chemical properties.
- Sulfonamide group : Known for various biological activities.
- Oxazole ring : Imparts unique reactivity and potential interactions with biological targets.
- Pyridine derivative : May enhance pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The following sections detail specific findings related to its biological activity.
Cardiovascular Effects
Research on sulfonamide derivatives has demonstrated their ability to influence cardiovascular parameters. For instance, studies involving isolated rat heart models have shown that certain sulfonamides can alter perfusion pressure and coronary resistance. A notable finding was that 4-(2-aminoethyl)benzenesulfonamide decreased perfusion pressure in a time-dependent manner compared to other sulfonamides, indicating potential for cardiovascular applications .
Interaction with Biological Targets
The interaction studies of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide suggest it may target calcium channels, similar to other sulfonamide derivatives. This interaction could lead to significant physiological changes, particularly in the cardiovascular system .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals insights into the unique properties of 4-(2-methyl-1,3-oxazol-4-yl)-N-[ (oxan -4 -y l)(pyridin -3 -y l)methy l]benzene -1-sulfonamide. The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-amino-N-(5-hydroxy-pyrimidinyl)benzene-sulfonamide | Pyrimidine ring | Antibacterial properties |
| 4-{[4-(1-cyclopropyl)-2-methyl-imidazol]pyrimidin}benzene-sulfonamide | Imidazole ring | Investigated for anticancer activity |
| N-(cyclopropylmethyl)-4-methoxy-benzenesulfonamide | Methoxy and cyclopropyl groups | Potential anti-inflammatory agent |
Case Studies and Experimental Findings
Recent studies have highlighted the importance of understanding the pharmacokinetics of sulfonamide derivatives. For example, theoretical evaluations using models like ADMET/PK analysis have provided insights into absorption and toxicity profiles for compounds structurally related to 4-(2-methyl-1,3-oxazol-4-yl)-N-[ (oxan -4 -y l)(pyridin -3 -y l)methy l]benzene -1-sulfonamide. Key findings include:
-
Toxicity Profiles : Different routes of administration (intravenous vs. oral) showed varying toxicity levels, indicating the need for careful consideration in drug development.
Route of Administration LD50 (mg/kg) Intraperitoneal 303.70 Intravenous 586.80 Oral 2100.00 Subcutaneous 321.00 - Pharmacokinetic Parameters : Theoretical models indicated differences in permeability across various cell lines, suggesting that the compound may exhibit diverse bioavailability depending on the route of administration.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. For example, coupling the benzene sulfonamide core with the oxazole moiety may require nucleophilic substitution under inert atmospheres. Intermediate purification often employs column chromatography (silica gel) or recrystallization using solvents like ethanol or dichloromethane .
- Critical Parameters : Reaction temperature (e.g., 80–100°C for oxazole formation), solvent choice (DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) are optimized to avoid side products like sulfones or over-oxidized intermediates .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyridin-3-yl methyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks; SHELXL software is widely used for refinement .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, with mobile phases like acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during conformational analysis?
- Approach :
- Multi-Software Validation : Cross-validate data using SHELX, Olex2, and PLATON to identify systematic errors (e.g., thermal displacement outliers) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict stable conformers and compare with experimental data to address discrepancies .
Q. What strategies optimize reaction yields in the sulfonamide coupling step?
- Design of Experiments (DoE) :
- Variables : Solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Et₃N), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .
- Statistical Analysis : Response Surface Methodology (RSM) identifies optimal conditions (e.g., 90°C, DMF, 24-hour reaction time) to maximize yield (>75%) .
- Troubleshooting : Low yields may result from moisture sensitivity; use molecular sieves or inert gas purging to stabilize intermediates .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s mechanism of action?
- Assay Design :
- Target Binding : Surface Plasmon Resonance (SPR) screens affinity for enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonamide group’s known interaction with catalytic pockets .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines (e.g., HeLa) via confocal microscopy .
- Data Interpretation : IC₅₀ values conflicting with computational predictions may require metabolite profiling (LC-MS) to identify degradation products interfering with activity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational and experimental solubility data?
- Validation Workflow :
Experimental Replication : Measure solubility in triplicate using shake-flask method (buffers: PBS, pH 7.4) .
Computational Refinement : Adjust Hansen Solubility Parameters (HSPs) in COSMO-RS software to account for hydrogen-bonding effects from the oxazole and pyridine moieties .
- Case Study : If predicted solubility in water is 0.1 mg/mL but experimental data show 0.05 mg/mL, assess aggregation via Dynamic Light Scattering (DLS) to detect micelle formation .
Structural and Functional Insights
Q. What role does the oxan-4-yl group play in modulating the compound’s pharmacokinetic properties?
- Metabolic Stability : The tetrahydropyran ring reduces CYP450-mediated oxidation compared to linear ethers, as shown in liver microsome assays (half-life >2 hours) .
- Permeability : LogP calculations (cLogP ≈ 2.5) suggest moderate blood-brain barrier penetration, validated via Parallel Artificial Membrane Permeability Assay (PAMPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
